(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a chlorophenyl group, an ethoxy group, and a methoxybenzylidene group. These substitutions can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of various substituents. Common synthetic methods for similar compounds include:
Ullmann-type reactions: of aryl halides using copper catalysts.
Buchwald–Hartwig cross-couplings: of aryl halides in the presence of palladium catalytic systems.
Chan–Lam cross-couplings: of phenols with arylboronic acids catalyzed by copper.
Industrial Production Methods
Industrial production methods for such complex organic molecules often involve optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiazolidinone ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the effects of thiazolidinone derivatives on biological systems.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Properties
Molecular Formula |
C21H20ClNO3S3 |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
(5Z)-5-[[4-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20ClNO3S3/c1-3-23-20(24)19(29-21(23)27)13-14-4-9-17(18(12-14)25-2)26-10-11-28-16-7-5-15(22)6-8-16/h4-9,12-13H,3,10-11H2,1-2H3/b19-13- |
InChI Key |
QWXLVDOSTAMXJP-UYRXBGFRSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCSC3=CC=C(C=C3)Cl)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCSC3=CC=C(C=C3)Cl)OC)SC1=S |
Origin of Product |
United States |
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